Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans-
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Overview
Description
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- is a complex organic compound with a unique structure that includes a cyclopropane ring, a chloro-substituted ethoxyphenyl group, and a pentafluorophenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-chloro-1-(4-ethoxyphenyl) in the presence of a suitable catalyst. The resulting intermediate is then esterified with (pentafluorophenyl)methyl alcohol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
Chloro-substituted phenyl esters: These compounds have similar ester functional groups but may vary in their halogen and phenyl substitutions.
Uniqueness
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
104281-27-8 |
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Molecular Formula |
C19H14ClF5O3 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H14ClF5O3/c1-2-27-10-5-3-9(4-6-10)19(7-12(19)20)18(26)28-8-11-13(21)15(23)17(25)16(24)14(11)22/h3-6,12H,2,7-8H2,1H3/t12-,19-/m0/s1 |
InChI Key |
LCCIDIGZMOSLJE-BUXKBTBVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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